molecular formula C18H20ClN3O3 B10898914 2-[(3-chlorophenyl)amino]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]butanehydrazide

2-[(3-chlorophenyl)amino]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]butanehydrazide

Cat. No.: B10898914
M. Wt: 361.8 g/mol
InChI Key: ULMQQYKIULVVRK-RGVLZGJSSA-N
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Description

2-(3-Chloroanilino)-N’~1~-[(E)-1-(4-hydroxy-3-methoxyphenyl)methylidene]butanohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a combination of aromatic rings, a hydrazide group, and a methoxyphenyl moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloroanilino)-N’~1~-[(E)-1-(4-hydroxy-3-methoxyphenyl)methylidene]butanohydrazide typically involves the condensation of 3-chloroaniline with a suitable aldehyde or ketone, followed by the reaction with butanohydrazide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-chloroanilino)-N’~1~-[(E)-1-(4-hydroxy-3-methoxyphenyl)methylidene]butanohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(3-chloroanilino)-N’~1~-[(E)-1-(4-hydroxy-3-methoxyphenyl)methylidene]butanohydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-chloroanilino)-N’~1~-[(E)-1-(4-hydroxy-3-methoxyphenyl)methylidene]butanohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chloroanilino)-N’~1~-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide
  • 2-(2-chloroanilino)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-thiazolone

Uniqueness

2-(3-chloroanilino)-N’~1~-[(E)-1-(4-hydroxy-3-methoxyphenyl)methylidene]butanohydrazide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C18H20ClN3O3

Molecular Weight

361.8 g/mol

IUPAC Name

2-(3-chloroanilino)-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]butanamide

InChI

InChI=1S/C18H20ClN3O3/c1-3-15(21-14-6-4-5-13(19)10-14)18(24)22-20-11-12-7-8-16(23)17(9-12)25-2/h4-11,15,21,23H,3H2,1-2H3,(H,22,24)/b20-11+

InChI Key

ULMQQYKIULVVRK-RGVLZGJSSA-N

Isomeric SMILES

CCC(C(=O)N/N=C/C1=CC(=C(C=C1)O)OC)NC2=CC(=CC=C2)Cl

Canonical SMILES

CCC(C(=O)NN=CC1=CC(=C(C=C1)O)OC)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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